Sodium hydrazinoacetate
Overview
Description
Sodium hydrazinoacetate (NHA) is an organic compound that is used in a variety of scientific experiments and laboratory applications. It is a white crystalline solid which is soluble in water, methanol, and ethanol. NHA is a versatile compound that has numerous biochemical and physiological effects, and is used in the synthesis of many other compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Sodium hydrazinoacetate involves the reaction between hydrazine hydrate and chloroacetic acid. The reaction is carried out in an aqueous medium and requires the addition of sodium hydroxide to neutralize the resulting acid.
Starting Materials
Hydrazine hydrate, Chloroacetic acid, Sodium hydroxide, Wate
Reaction
Add hydrazine hydrate to a reaction flask, Slowly add chloroacetic acid to the reaction flask while stirring, Heat the reaction mixture to 80-90°C for 4-5 hours, Cool the reaction mixture to room temperature, Add sodium hydroxide to the reaction mixture to neutralize any remaining acid, Filter the resulting solution to obtain Sodium hydrazinoacetate, Wash the product with water and dry it in a desiccato
Scientific Research Applications
Sodium hydrazinoacetate is used in a variety of scientific research applications, including the synthesis of other compounds, the study of enzyme inhibition, the study of the effects of drugs on the body, and the study of the effects of radiation on cells. Sodium hydrazinoacetate is also used in the synthesis of drugs, including antifungal agents, antibiotics, and antiviral agents.
Mechanism Of Action
Sodium hydrazinoacetate is an organic compound that acts as an inhibitor of enzymes, including proteases and phosphatases. It is also an inhibitor of the enzyme acetyltransferase, which is involved in the synthesis of proteins. Sodium hydrazinoacetate also acts as a substrate for the enzyme kinase, which is involved in the synthesis of proteins.
Biochemical And Physiological Effects
Sodium hydrazinoacetate has numerous biochemical and physiological effects. It has been shown to inhibit the release of dopamine from neurons, which can lead to an increase in the level of dopamine in the brain. Sodium hydrazinoacetate also inhibits the enzyme acetyltransferase, which is involved in the synthesis of proteins. In addition, Sodium hydrazinoacetate has been shown to inhibit the enzyme kinase, which is involved in the synthesis of proteins.
Advantages And Limitations For Lab Experiments
Sodium hydrazinoacetate is a versatile compound that has numerous advantages for use in lab experiments. It is soluble in water, methanol, and ethanol, which makes it easy to use in a variety of experiments. In addition, it is an inhibitor of enzymes, which makes it useful for studying the effects of drugs and radiation on cells. However, Sodium hydrazinoacetate can also be toxic if ingested in large amounts, and it can be difficult to control the concentration in experiments.
Future Directions
Sodium hydrazinoacetate has a variety of potential future applications. It could be used to study the effects of drugs on the body, to study the effects of radiation on cells, and to study the effects of enzymes on the synthesis of proteins. In addition, Sodium hydrazinoacetate could be used to synthesize drugs, such as antifungal agents, antibiotics, and antiviral agents. Finally, Sodium hydrazinoacetate could be used to study the effects of environmental contaminants on organisms.
properties
IUPAC Name |
sodium;2-hydrazinylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2.Na/c3-4-1-2(5)6;/h4H,1,3H2,(H,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWQDSMAOLFRGR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])NN.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240532 | |
Record name | Sodium hydrazinoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70240532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium hydrazinoacetate | |
CAS RN |
94107-53-6 | |
Record name | Sodium hydrazinoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094107536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium hydrazinoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70240532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hydrazinoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.945 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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